molecular formula C10H6F3NO2 B2418005 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol CAS No. 511528-92-0

2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol

Katalognummer B2418005
CAS-Nummer: 511528-92-0
Molekulargewicht: 229.158
InChI-Schlüssel: CXACYDHIHKLQML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol”, also known as TFP, is a chemical compound with the molecular formula C10H6F3NO2. It has a molecular weight of 229.158 .


Molecular Structure Analysis

The molecular structure of TFP consists of a phenol group attached to an isoxazole ring, which has a trifluoromethyl group at the 3-position . The isoxazole ring is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

  • Regioselective Synthesis : The compound is involved in the regioselective one-pot transformation of hydroxy chalcones to diaryl isoxazoles, using copper salt in DMF. This process offers benefits like cheap catalysts, easy workup, and high selectivity (Gaikwad, 2021).
  • Formation of Isoxazole Derivatives : It plays a role in the efficient synthesis of isoxazole derivatives, specifically 2-(3-aryl-4-methylisoxazol-5-yl)phenols, through the reaction of aryl methyl chromones with hydroxylamine (Lokhande et al., 2013).

Biological and Pharmacological Applications

  • Antifungal Activity : Isoxazole derivatives including 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol have shown antifungal abilities against various phytopathogenic fungi, displaying significant potential as antifungal agents (Zhang et al., 2016).

Material Science and Optoelectronics

  • Optoelectronic Properties : This compound is investigated for its linear and nonlinear optical properties. The study focuses on its potential applications in biological activity and semiconducting materials (Irfan et al., 2016).
  • Use in Organic Light-Emitting Diodes (OLEDs) : Research demonstrates its application in the development of efficient OLEDs with low efficiency roll-off, highlighting its potential in advanced display and lighting technologies (Jin et al., 2014).

Luminescence Studies

  • Photoluminescence and Electroluminescence : Studies on iridium(III) complexes with 2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol derivatives show significant potential in photoluminescence and electroluminescence, offering insights for applications in display technologies (Jing et al., 2017).

Chemical Reactions and Intermediates

  • Isoxazole and Pyrazole Formation : The compound is involved in the formation of isoxazole and pyrazole derivatives, illustrating its role as a versatile intermediate in organic synthesis (Strekowski & Lin, 1997).

Zukünftige Richtungen

The future directions for research on TFP and other isoxazole derivatives are likely to focus on further exploring their biological activities and therapeutic potential, as well as developing new synthetic strategies .

Eigenschaften

IUPAC Name

2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)9-5-8(16-14-9)6-3-1-2-4-7(6)15/h1-5,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXACYDHIHKLQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol

Synthesis routes and methods I

Procedure details

To a mixture of 5-(2-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazole (C10) (502 mg, 2.06 mmol) and tetra-n-butylammonium iodide (915 mg, 2.48 mmol) in dichloromethane (20 mL) cooled to −78° C. was added boron trichloride (1 M in dichloromethane, 4.95 mL, 4.95 mmol). The reaction was allowed to stir at room temperature for 24 hours, and then cooled to −78° C., whereupon methanol (3 mL) was slowly added followed by water (30 mL). The mixture was extracted with dichloromethane (2×10 mL), and the combined organic layers were dried over sodium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 20% tert-butyl methyl ether in heptanes) afforded the title compound as a white solid. Yield: 283 mg, 1.23 mmol, 60%. 1H NMR (400 MHz, CDCl3) δ 5.94 (s, 1H), 6.96 (br d, J=8.2 Hz, 1H), 7.02 (s, 1H), 7.09 (br dd, J=8, 8 Hz, 1H), 7.39 (ddd, J=8, 8, 1.6 Hz, 1H), 7.89 (dd, J=7.9, 1.7 Hz, 1H).
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
915 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.95 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Synthesis of 5-(2-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazole (C10) A mixture of 4,4,4-trifluoro-1-(2-methoxyphenyl)butane-1,3-dione (C9) (933 mg, 3.79 mmol) and hydroxylamine hydrochloride (798 mg, 11.4 mmol) in ethanol (10 mL) was refluxed under nitrogen for 3 hours, then cooled to room temperature. The reaction was concentrated in vacuo, treated with water (30 mL) and extracted with dichloromethane (3×10 mL). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Purification via silica gel chromatography (Gradient: 0% to 20% ethyl acetate in heptanes) afforded the title compound as a yellow oil. Yield: 502 mg, 2.06 mmol, 54%. GCMS m/z 243 (M+). 1H NMR (400 MHz, CDCl3) δ 4.00 (s, 3H), 7.01 (s, 1H), 7.05 (dd, J=8.4, 0.9 Hz, 1H), 7.11 (ddd, J=7.8, 7.4, 1.1 Hz, 1H), 7.48 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 8.00 (dd, J=7.8, 1.7 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
933 mg
Type
reactant
Reaction Step Two
Quantity
798 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
VV Solomin, BF Ciruelos, N Velikova, J Wells… - Chemistry of …, 2022 - Springer
Series of new potent inhibitors of growth of Staphylococcus aureus Newman, based on 3,4-diphenylpyrazole and 4,5-diphenylisoxazole derivatives were discovered. Structures of …
Number of citations: 1 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.